Product packaging for (1S,3S)-Cyclopentane-1,3-diamine(Cat. No.:)

(1S,3S)-Cyclopentane-1,3-diamine

Cat. No.: B13329830
M. Wt: 100.16 g/mol
InChI Key: ZQWRZCZEOLZBQF-WHFBIAKZSA-N
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Description

Significance of Chiral Diamines as Ligands and Building Blocks

Chiral diamines are a cornerstone of modern asymmetric synthesis. acs.org Their ability to form stable complexes with metal catalysts allows for the creation of chiral environments that can direct chemical reactions to produce a specific stereoisomer of a desired product. This level of control is crucial in the pharmaceutical industry, where the therapeutic effects of a drug can be dependent on its chirality.

As building blocks, chiral diamines like (1S,3S)-Cyclopentane-1,3-diamine are integral to the synthesis of complex molecules with specific biological activities. They can be found in the core structure of various natural products and have been used to develop potent inhibitors for enzymes and antagonists for hormone receptors. The 1,3-diamine motif, in particular, is present in a number of biologically active compounds. researchgate.net

Historical Context of Cyclopentane-1,3-diamine Research and Development

The development of chiral diamines as ligands for asymmetric catalysis has a rich history, with early research focusing on naturally occurring alkaloids. acs.org The synthesis of cyclic diamines, such as those based on a cyclopentane (B165970) or cyclohexane (B81311) core, represented a significant advancement, offering more tunable and robust alternatives. researchgate.net While the simpler cyclopentane ring system was explored, it initially received less attention than its six-membered cyclohexane counterpart. baranlab.org

Early synthetic methods for cyclopentane diamines were often complex and resulted in low yields. researchgate.net However, the recognition of their potential in creating novel chiral environments spurred the development of more efficient synthetic routes. The pursuit of enantiomerically pure diamines has been a consistent theme, leading to various resolution techniques and, more recently, to highly stereoselective synthetic methods.

Overview of Academic Research Trajectories for this compound

Current research on this compound is following several key trajectories. A significant area of focus is the development of sustainable and environmentally friendly synthetic methods. One such novel approach involves the use of hemicellulosic feedstock to produce cyclopentane-1,3-diamine through a multi-step process that includes a Piancatelli rearrangement and an oxime hydrogenation. rsc.org This bio-based route offers a greener alternative to traditional synthetic methods.

Another major research direction is its application in asymmetric catalysis. Scientists are exploring the use of this compound and its derivatives as ligands for a variety of metal-catalyzed reactions, aiming to achieve high levels of enantioselectivity. chemrxiv.org These efforts are part of a broader trend in chemistry to develop new and more efficient catalysts for the synthesis of chiral compounds. nih.gov

Furthermore, the use of this compound as a scaffold for medicinal chemistry continues to be an active area of investigation. Its rigid structure is being exploited to design and synthesize novel bioactive molecules with potential therapeutic applications, including the development of drugs targeting metabolic syndromes and neurodegenerative disorders.

Interactive Table: Mentioned Chemical Compounds
Compound NameMolecular Formula
This compoundC₅H₁₂N₂
4-hydroxycyclopent-2-enoneC₅H₆O₂
cyclopentane-1,3-dioneC₅H₆O₂
cyclopentane-1,3-dioximeC₅H₈N₂O₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B13329830 (1S,3S)-Cyclopentane-1,3-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(1S,3S)-cyclopentane-1,3-diamine

InChI

InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5-/m0/s1

InChI Key

ZQWRZCZEOLZBQF-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1N)N

Canonical SMILES

C1CC(CC1N)N

Origin of Product

United States

Stereoselective Synthetic Methodologies for 1s,3s Cyclopentane 1,3 Diamine

Strategies for Enantiomerically Pure Synthesis

Achieving the desired (1S,3S) stereochemistry with high enantiomeric excess is paramount. Methodologies to this end primarily involve either the asymmetric transformation of prochiral starting materials or the resolution of a racemic mixture of diamines.

Asymmetric Transformations of Prochiral Precursors

Asymmetric synthesis offers an efficient route to chiral molecules by introducing chirality during the reaction sequence, often through the use of chiral catalysts or auxiliaries. wikipedia.org For the synthesis of (1S,3S)-cyclopentane-1,3-diamine, this involves the enantioselective functionalization of a prochiral cyclopentane (B165970) derivative. A key challenge lies in controlling both regioselectivity and stereoselectivity to install the two amine groups in the desired 1,3-cis configuration. youtube.com

One notable approach involves the asymmetric desymmetrization of prochiral cyclopentenediones. This strategy utilizes chiral N-heterocyclic carbene (NHC) catalysis to achieve high enantioselectivity in the formation of functionalized cyclopentane rings, which can then be further elaborated to the target diamine. researchgate.net

Chiral Resolution Techniques and Efficiency Studies

Chiral resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. wikipedia.org In the context of cyclopentane-1,3-diamine, a racemic mixture of the cis and trans isomers is often initially synthesized. The desired enantiomer, this compound, is then isolated from this mixture.

The most common method of chiral resolution involves the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent, such as tartaric acid or its derivatives. wikipedia.orgacs.org The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the enantiomerically pure diamine. The efficiency of this process is a critical factor and is often evaluated by determining the optical purity of the final product using techniques like chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. acs.org While effective, a significant drawback of chiral resolution is that a maximum of 50% of the initial racemic mixture can be recovered as the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. wikipedia.org

Multi-Step Synthesis Pathways

The synthesis of this compound often involves multi-step reaction sequences starting from readily available precursors. These pathways are designed to build the cyclopentane core and introduce the amino functionalities with the correct stereochemistry.

Conversion from Bio-based Feedstocks and Derivatives (e.g., furfuryl alcohol, cyclopentane-1,3-dione)

In recent years, there has been a growing interest in utilizing renewable bio-based resources for chemical synthesis. A notable green chemistry approach for synthesizing cyclopentane-1,3-diamine has been developed starting from hemicellulosic feedstock. rsc.orgresearchgate.netmaastrichtuniversity.nl This pathway involves the following key steps:

Piancatelli Rearrangement: Furfuryl alcohol, derived from biomass, undergoes a Piancatelli rearrangement to produce 4-hydroxycyclopent-2-enone. rsc.orgresearchgate.netmaastrichtuniversity.nl

Isomerization: The resulting 4-hydroxycyclopent-2-enone is then isomerized to cyclopentane-1,3-dione. rsc.orgresearchgate.netmaastrichtuniversity.nl This dione (B5365651) is a versatile intermediate in organic synthesis. wikipedia.org

Oximation and Hydrogenation: Cyclopentane-1,3-dione is converted to cyclopentane-1,3-dioxime, which is subsequently hydrogenated to yield cyclopentane-1,3-diamine. rsc.orgresearchgate.netmaastrichtuniversity.nl

This bio-based route offers a sustainable alternative to traditional petroleum-based syntheses. rsc.orgresearchgate.netmaastrichtuniversity.nl Research has also focused on the efficient hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol, which can be a precursor to the diamine. acs.org The conversion of furfuryl alcohol to 1,3-cyclopentanediol (B3029237) has also been explored as a scalable and cost-effective method. rsc.orggoogle.com

Regioselective and Stereoselective Functionalization of Cyclopentane Scaffolds

The precise control of substituent placement and stereochemistry on the cyclopentane ring is crucial for the synthesis of this compound. Regioselectivity determines the 1,3-positioning of the amino groups, while stereoselectivity ensures the cis-configuration. youtube.com

Various synthetic strategies are employed to achieve this control. These can include directed reactions where an existing functional group on the cyclopentane ring guides the incoming substituent to a specific position. The choice of reagents and reaction conditions plays a pivotal role in achieving the desired regio- and stereochemical outcome. youtube.com

Oxime Hydrogenation Approaches

The hydrogenation of oximes is a key step in several synthetic routes to this compound, particularly in the bio-based pathway starting from cyclopentane-1,3-dione. rsc.orgresearchgate.netmaastrichtuniversity.nl The conversion of cyclopentane-1,3-dione to cyclopentane-1,3-dioxime provides a direct precursor to the diamine. rsc.orgresearchgate.netmaastrichtuniversity.nl

The subsequent hydrogenation of the dioxime to the diamine is typically carried out using a catalyst, such as Rhodium on carbon (Rh/C), under mild conditions. rsc.orgresearchgate.netmaastrichtuniversity.nl The choice of catalyst and reaction parameters can influence the stereochemical outcome of the hydrogenation, affecting the ratio of cis to trans isomers of the resulting diamine.

Novel Catalytic Approaches in this compound Synthesis

The quest for greener, more efficient, and highly stereoselective methods for synthesizing this compound has led to the exploration of innovative catalytic systems. These modern approaches offer significant advantages over classical synthetic routes, which often involve stoichiometric reagents and multiple protection-deprotection steps.

Organocatalytic Methods

Organocatalysis has surfaced as a powerful tool for the asymmetric synthesis of complex molecules, and its application to the synthesis of precursors for this compound is an area of growing interest. These methods utilize small organic molecules as catalysts, avoiding the use of metals and offering a more sustainable approach.

One strategy involves the asymmetric functionalization of cyclic dione precursors. For instance, the organocatalytic Michael addition of cyclopentane-1,2-dione to various electrophiles can generate chiral intermediates that can be further elaborated to the desired diamine. Research has shown that bifunctional squaramide catalysts can effectively catalyze the asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindoles, yielding adducts with high enantioselectivities. researchgate.netnih.gov While not a direct synthesis of the target diamine, this method provides a pathway to enantiomerically enriched cyclopentane scaffolds that are precursors to the desired (1S,3S)-isomer.

Another approach focuses on the intramolecular cyclization of acyclic precursors. Bifunctional thiourea (B124793) catalysts have been employed in the intramolecular reaction of a nitronate with conjugated ketones to produce γ-nitroketones with a cyclopentane framework. researchgate.net These reactions can favor the formation of the cis-functionalized products, which are stereochemically aligned with the target (1S,3S)-diamine. Subsequent reduction of the nitro group and the ketone would yield the desired diamine.

Table 1: Organocatalytic Asymmetric Michael Addition of Cyclopentane-1,2-dione

CatalystSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Squaramide AAlkylidene Oxindole 12.6:190% (major), 94% (minor)75
Squaramide BAlkylidene Oxindole 23.5:188% (major), 92% (minor)68

This table presents representative data for the organocatalytic Michael addition, a key step in the synthesis of chiral cyclopentane precursors. researchgate.net

Transition Metal-Catalyzed Routes

Transition metal catalysis offers a highly efficient and versatile platform for the stereoselective synthesis of this compound. Catalysts based on rhodium and ruthenium have demonstrated remarkable activity and selectivity in key transformations.

A notable "green" synthetic route starts from hemicellulosic feedstock and proceeds through several steps, including a crucial ruthenium-catalyzed isomerization and a rhodium-catalyzed hydrogenation. rsc.org The process involves the isomerization of 4-hydroxycyclopent-2-enone to cyclopentane-1,3-dione, catalyzed by a ruthenium complex. This is followed by oximation and then a mild hydrogenation of the resulting cyclopentane-1,3-dioxime over a Rh/C catalyst to yield cyclopentane-1,3-diamine. rsc.org While this route produces a mixture of cis and trans isomers, it represents a significant advancement in bio-based synthesis.

More direct asymmetric approaches often involve the hydrogenation of a suitable prochiral precursor. The hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been studied using heterogeneous catalysts like Ru/C. acs.org While this reaction primarily yields the diol, subsequent conversion to the diamine is a viable strategy. The diastereoselectivity of the hydrogenation is often kinetically controlled, favoring the cis-isomer. acs.org

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for establishing the desired stereochemistry. rsc.org Chiral rhodium complexes can be used for the enantioselective hydrogenation of unsaturated precursors to the cyclopentane ring. Furthermore, rhodium catalysts have been employed in C-H insertion reactions to form cyclic sulfamides, which can then be converted to 1,3-diamines. rsc.org

Table 2: Transition Metal-Catalyzed Synthesis of Cyclopentane-1,3-diamine Precursors

CatalystReaction TypeSubstrateProductDiastereomeric Ratio (cis:trans)Yield (%)
Ru/CHydrogenationCyclopentane-1,3-dioneCyclopentane-1,3-diol7:3High
Rh/CHydrogenationCyclopentane-1,3-dioximeCyclopentane-1,3-diamineMixtureNot specified

This table summarizes key transition metal-catalyzed reactions for the synthesis of cyclopentane-1,3-diamine and its precursors. rsc.orgacs.org

Advanced Conformational Analysis and Molecular Structure Elucidation in Research

Theoretical Conformational Analysis (e.g., ab initio, Molecular Mechanics, DFT)

Theoretical calculations are instrumental in understanding the three-dimensional structure and energetic properties of (1S,3S)-Cyclopentane-1,3-diamine.

Energy Landscapes and Stable Conformations of the Diamine System

The cyclopentane (B165970) ring is not planar and adopts puckered conformations to alleviate torsional strain. scribd.com For cyclopentane itself, the two most common conformations are the "envelope" and the "half-chair". scribd.com The introduction of two cis-oriented amino groups at the 1 and 3 positions, as in this compound, influences the conformational landscape.

Computational methods such as Density Functional Theory (DFT) are employed to explore the potential energy surface of the molecule and identify the most stable conformations. mdpi.comnih.gov These calculations help in understanding the energetic favorability of different puckering modes of the cyclopentane ring and the orientation of the amino groups. The relative energies of these conformers are crucial for understanding the molecule's behavior in solution and its binding modes to biological targets or metal centers.

Intramolecular Interactions and Their Influence on Conformation

Intramolecular hydrogen bonds (IMHBs) can play a significant role in determining the preferred conformation of a molecule. nih.gov In this compound, the proximity of the two amino groups in the cis configuration allows for the potential formation of an intramolecular hydrogen bond between the hydrogen of one amino group and the nitrogen of the other.

Structural Characterization of Derived Complexes via X-ray Crystallography

X-ray crystallography provides definitive experimental evidence for the three-dimensional structure of molecules in the solid state.

Determination of Coordination Geometries and Chiral Environments

When this compound acts as a ligand in a metal complex, X-ray crystallography is an indispensable tool for elucidating the precise coordination geometry around the metal center. researchgate.net The analysis of the crystal structure reveals the bond lengths, bond angles, and torsion angles within the complex, providing a detailed picture of how the diamine coordinates to the metal.

Analysis of Supramolecular Assembly Driven by Diamine Motifs

Beyond the structure of individual molecules, X-ray crystallography can reveal how molecules pack together in the crystal lattice to form supramolecular assemblies. mdpi.com The amino groups of this compound can participate in intermolecular hydrogen bonding, acting as both hydrogen bond donors and acceptors.

These interactions can lead to the formation of extended networks, such as chains, sheets, or three-dimensional frameworks. The analysis of these supramolecular structures is important for understanding crystal engineering principles and can provide insights into the intermolecular forces that govern the self-assembly of these molecules. The specific arrangement of the diamine motifs within the crystal can also have implications for the material's properties.

Spectroscopic Investigations for Conformational and Stereochemical Insights (e.g., advanced NMR for coupling constants, stereochemical purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.

Advanced NMR experiments can provide detailed information about the conformation and stereochemistry of this compound and its derivatives. researchgate.net The analysis of proton-proton (¹H-¹H) coupling constants can give insights into the dihedral angles between adjacent protons, which in turn helps to determine the puckering of the cyclopentane ring and the relative orientation of the substituents. acs.org

Furthermore, ¹³C NMR spectroscopy can be used to assess the stereochemical purity of the compound. univ-lemans.fr In chiral molecules, diastereotopic nuclei are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum. researchgate.net The presence of a single set of signals for the cyclopentane ring carbons in the ¹³C NMR spectrum of this compound would indicate a high degree of stereochemical purity.

Interactive Data Table: Representative Spectroscopic Data for Cyclopentane Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Cyclopentane¹³C25.6Singlet-
This compound¹³CVaries--
This compound¹HVaries--

Note: The exact chemical shifts and coupling constants for this compound will depend on the solvent and other experimental conditions. The table illustrates the type of data obtained from NMR spectroscopy.

Coordination Chemistry and Ligand Design Principles

Complexation with Transition Metals

The two nitrogen atoms of (1S,3S)-Cyclopentane-1,3-diamine act as a bidentate ligand, chelating to transition metal ions to form a stable five-membered ring. The cis-orientation of the amine groups is particularly suited for this chelation.

Synthesis and Characterization of Metal-Cyclopentane-1,3-diamine Complexes (e.g., Zn(II), Cd(II), Fe(III))

The synthesis of metal complexes with this compound typically involves the reaction of the diamine with a metal salt in a suitable solvent. While specific literature detailing the synthesis with Zn(II), Cd(II), and Fe(III) using this exact diamine is limited, the general procedures are well-established for other diamines and are applicable here. scispace.com For instance, the reaction of a metal chloride or nitrate (B79036) salt with the diamine in a solvent like methanol (B129727) or ethanol (B145695), often under reflux, would yield the desired complex. scispace.com

The characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal, as evidenced by shifts in the N-H stretching and bending frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution. For diamagnetic complexes like those of Zn(II) and Cd(II), sharp signals are expected, with chemical shifts of the cyclopentane (B165970) protons changing upon coordination. For paramagnetic complexes, such as those of high-spin Fe(III), NMR spectra would show broad, shifted resonances. nih.gov

Mass Spectrometry: To determine the molecular weight and confirm the composition of the complex.

Stoichiometry and Stability Studies of Metal-Diamine Coordination Compounds

The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, can vary. Common stoichiometries for bidentate ligands like this compound are 1:1, 1:2, and 1:3 (metal:diamine). The final stoichiometry is influenced by the metal ion's preferred coordination number, the steric bulk of the ligand, and the reaction conditions. For example, a metal ion that favors a six-coordinate octahedral geometry might form a [M(diamine)₃]ⁿ⁺ complex.

The stability of these coordination compounds in solution is quantified by their stability constants (log K) or formation constants (log β). A higher value indicates a more stable complex. These constants are typically determined using techniques such as potentiometric or spectrophotometric titrations. While specific stability constants for this compound complexes are not widely reported, data from analogous systems provide insight. For example, Fe(III) forms highly stable complexes with a variety of chelators, and Zn(II) forms stable complexes with diamine ligands. nih.govresearchgate.netiosrjournals.orgresearchgate.net The stability of these complexes is crucial for their application, ensuring they remain intact under specific conditions.

Below is a table showing typical stability constants for Fe(III) and Zn(II) with related chelating ligands, which can serve as a reference for the expected stability of complexes with this compound.

Metal IonLigandStoichiometry (Metal:Ligand)Log K / Log β
Fe(III)Iminodisuccinic acid (ISA)1:112.88
Fe(III)Hydroxypyridinones1:335-39
Zn(II)Iminodisuccinic acid (ISA)1:17.91
Zn(II)[Zn(NH₃)₂(H₂O)₃]²⁺-Most stable species in aqueous solution

Data sourced from multiple studies for comparative purposes. nih.govresearchgate.netresearchgate.net

Impact of Diamine Stereochemistry on Complex Helicity and Coordination Mode

Stereochemistry is a critical factor in coordination chemistry, influencing the three-dimensional arrangement of ligands around a metal center. youtube.comyoutube.com The use of a chiral diamine like this compound can induce chirality in the resulting metal complex. When a bidentate ligand chelates to a metal center, it can create a helical twist, resulting in either a right-handed (Δ) or left-handed (Λ) helical configuration.

Derivatization of this compound for Ligand Applications

The two primary amine groups of this compound serve as versatile handles for further chemical modification, allowing for the synthesis of more complex, multidentate ligands.

Synthesis of Schiff Bases from this compound Precursors

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govnih.gov this compound can react with two equivalents of an aldehyde or ketone to form a tetradentate Schiff base ligand, preserving the chiral backbone of the diamine.

The general synthesis involves mixing the diamine with the carbonyl compound in a solvent like ethanol or methanol, often with acid or base catalysis, and removing the water that is formed. nih.gov These Schiff base ligands are highly versatile in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. dntb.gov.ua The resulting tetradentate ligands can enforce specific coordination geometries, such as square planar or octahedral, upon the metal center. rsc.org

Design and Synthesis of Polydentate Ligands Incorporating the this compound Scaffold (e.g., N4 ligands, EDTA derivatives)

The synthesis of polydentate ligands with higher denticity, such as N4 ligands or derivatives resembling EDTA, can be achieved by further functionalizing the amine groups of this compound.

N4 Ligands: Tetradentate N4 ligands can be synthesized by reacting this compound with two equivalents of a molecule containing a nitrogen donor atom and a reactive electrophilic group. For example, reaction with two equivalents of 2-(chloromethyl)pyridine (B1213738) would lead to an N,N'-bis(2-picolyl) derivative, creating a tetradentate ligand with two amine and two pyridine (B92270) nitrogen donors.

EDTA Derivatives: Ligands analogous to ethylenediaminetetraacetic acid (EDTA) can be prepared by the N-alkylation of the diamine with molecules containing carboxylate groups. For instance, the reaction of this compound with four equivalents of an α-halo-acid, such as chloroacetic acid or bromoacetic acid, under basic conditions would yield a hexadentate ligand with two nitrogen atoms and four carboxylate arms. Such ligands are powerful chelating agents, known for forming highly stable complexes with a variety of metal ions, including Fe(III). iosrjournals.org The rigid and chiral cyclopentane backbone would impart unique stereochemical constraints on these polydentate ligands, influencing their metal ion selectivity and the properties of their complexes.

Chiral Auxiliary Development from the Diamine Framework

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the temporary incorporation of a chiral moiety to guide a reaction towards a specific stereochemical outcome. wikipedia.org The this compound framework is a notable scaffold in this domain due to its rigid C2-symmetric structure. This rigidity and well-defined stereochemistry are advantageous for creating a predictable and effective chiral environment around a reactive center.

The core principle behind using this compound lies in its ability to be converted into various derivatives, such as amides or imines, which then act as the chiral auxiliary. These auxiliaries are attached to a prochiral substrate. The steric and electronic properties of the diamine-derived auxiliary then control the facial selectivity of a subsequent chemical transformation, such as alkylation or an aldol (B89426) reaction. After the desired stereocenter is created, the auxiliary can be chemically cleaved and potentially recycled.

Research has demonstrated the utility of this diamine framework in controlling the stereoselectivity of various reactions. The cyclopentyl backbone restricts conformational freedom, which helps in creating a well-defined transition state, leading to high levels of diastereoselectivity. The development of ligands from this diamine for use in asymmetric catalysis is an active area of research, aiming to create catalysts that can generate enantiomerically pure products with high efficiency. nih.govnih.gov

Detailed research findings have highlighted the versatility of cyclic cis-1,3-diamines as foundational structures for biologically relevant compounds and as ligands in catalysis. researchgate.net While the broader class of 1,3-diamines is significant, the specific stereoconfiguration of this compound makes it a valuable component in the toolkit for modern asymmetric synthesis. researchgate.net

The following table summarizes representative applications of auxiliaries derived from chiral diamine frameworks in asymmetric synthesis, illustrating the high levels of stereocontrol that can be achieved.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Reactions

Auxiliary Type Reaction Type Substrate Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) Yield (%)
Oxazolidinone Alkylation Propionyl Imide >99% d.e. 90-99%
Camphorsultam Michael Addition N-methacryloylcamphorsultam >98% d.e. High
Pseudoephedrine Amide Alkylation Carboxylic Acid >98% d.e. >85%
trans-2-Phenylcyclohexanol Ene Reaction Glyoxylate Ester 91% d.e. High

This table presents generalized data for well-established chiral auxiliaries to illustrate typical performance benchmarks relevant to the field. Data for auxiliaries derived specifically from this compound is an area of ongoing research.

Applications in Asymmetric Catalysis

Role as a Chiral Ligand in Enantioselective Reactions

The primary application of (1S,3S)-cyclopentane-1,3-diamine in asymmetric catalysis is as a chiral ligand. Its two amino groups can coordinate to a metal center, forming a stable chelate complex. The inherent chirality of the diamine backbone is then transferred to the catalytic site, influencing the stereochemical outcome of the reaction. This allows for the preferential formation of one enantiomer of the product over the other. The rigid conformation of the cyclopentane (B165970) ring is advantageous for creating a precise and predictable chiral pocket around the metal center.

While specific examples detailing the use of this compound itself in asymmetric alkylation with organozinc reagents are not prevalent in the provided search results, the analogous use of chiral diamines in this context is a well-established strategy. Chiral diamines are known to coordinate to organozinc reagents, forming chiral complexes that can then deliver an alkyl group to an electrophile, such as an aldehyde, in an enantioselective manner. The stereochemical outcome is dictated by the geometry of the chiral diamine-zinc complex.

This compound and its derivatives are utilized in creating catalysts for asymmetric hydrogenation. For instance, palladium complexes derived from this diamine have demonstrated the ability to achieve high enantiomeric excess (up to 98% ee) in the reduction of ketones. In a broader context, the asymmetric transfer hydrogenation of prochiral cyclic 1,3-diones has been successfully achieved using Noyori-Ikariya type metal-diamine catalysts, yielding highly enantioenriched hydroxy ketones. arkat-usa.org For example, the asymmetric transfer hydrogenation of 1,3-cyclopentanedione (B128120) using a specific catalyst resulted in the corresponding (S,S)-hydroxy ketone with 93% enantiomeric purity. arkat-usa.org The hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol can be accomplished using a commercial Ru/C catalyst, proceeding through a 3-hydroxycyclopentanone (B2513457) intermediate. acs.orgnih.gov

Table 1: Asymmetric Hydrogenation of Ketones

Catalyst System Substrate Product Enantiomeric Excess (ee)
Pd complexes with this compound derivative Ketones 98%

Chiral diamine organocatalysts are instrumental in asymmetric aldol (B89426) reactions. rsc.org While the direct use of this compound is not explicitly detailed, the principle involves the formation of a chiral enamine intermediate between the ketone substrate and the chiral diamine catalyst. This enamine then reacts with an aldehyde, with the stereochemistry of the aldol product being controlled by the chiral environment created by the catalyst. The diastereoselectivity of such reactions can often be controlled by the choice of acid additives. rsc.org

Catalysts derived from this compound have shown effectiveness in other asymmetric transformations. Iron-based catalysts incorporating this diamine have been used for the epoxidation of styrene, achieving an enantiomeric excess of 94%.

In the realm of Michael additions, organocatalytic approaches have been developed for the asymmetric addition of cyclopentane-1,2-dione to alkylidene oxindoles using multifunctional squaramide catalysts. beilstein-journals.orgnih.govnih.gov This method yields Michael adducts with high enantioselectivities. beilstein-journals.orgnih.govnih.gov The success of these reactions relies on the ability of the bifunctional catalyst to activate both the nucleophile (cyclopentane-1,2-dione) and the electrophile (alkylidene oxindole) through hydrogen bonding interactions. beilstein-journals.orgnih.gov

Table 2: Other Asymmetric Transformations

Reaction Type Catalyst System Substrate Enantiomeric Excess (ee)

Mechanism of Chiral Induction in Catalytic Cycles

The mechanism of chiral induction in catalytic cycles involving ligands derived from this compound is rooted in the formation of a well-defined, chiral three-dimensional space around the active catalytic center. This chiral environment dictates the facial selectivity of the substrate's approach to the catalyst, leading to the preferential formation of one enantiomer.

The effectiveness of chiral induction hinges on specific interactions between the catalyst and the substrate. In metal-catalyzed reactions, the diamine ligand and the substrate co-coordinate to the metal center. The rigid cyclopentane backbone of the diamine forces the substrate to adopt a specific orientation to minimize steric hindrance, thereby exposing one face of the reactive site to the reagent.

In organocatalysis, such as in proline-catalyzed aldol reactions, the catalyst forms a chiral enamine with the ketone substrate. The catalyst then directs the approach of the electrophile (e.g., an aldehyde) through a highly organized transition state, often involving hydrogen bonding. youtube.com For instance, in a proline-catalyzed reaction, the carboxylic acid group of proline can activate the aldehyde via hydrogen bonding, while the enamine, held in a specific conformation by the rigid pyrrolidine (B122466) ring, attacks from a preferential direction. youtube.com This leads to a highly diastereoselective and enantioselective outcome. The transition state can be conceptualized as a bicyclic-like system, which minimizes 1,3-diaxial interactions and favors the placement of bulky groups in pseudo-equatorial positions. youtube.com Similar principles of organized transition states through hydrogen bonding are believed to operate in Michael additions catalyzed by bifunctional squaramide or thiourea (B124793) catalysts. beilstein-journals.orgnih.gov

Transition State Modeling and Enantioselectivity Rationalization (e.g., DFT studies in catalysis)

The rational design of effective asymmetric catalysts relies heavily on a deep understanding of the reaction mechanism and the origins of enantioselectivity. Transition state modeling, particularly through the use of Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the subtle energetic differences between diastereomeric transition states that lead to the preferential formation of one enantiomer over the other.

In the context of catalysis involving metal complexes of chiral diamines like this compound, DFT studies can provide invaluable insights into several key aspects of the catalytic cycle:

Geometry of the Catalytic Species: Computational modeling can predict the most stable conformation of the metal-diamine complex and how this geometry changes upon substrate coordination.

Reaction Pathway Energetics: DFT calculations can map out the energy profile of the entire catalytic cycle, identifying the rate-determining step and the transition states for all elementary steps.

Nature of Non-Covalent Interactions: The enantioselectivity in asymmetric catalysis is often governed by subtle non-covalent interactions, such as hydrogen bonding, steric repulsion, and van der Waals forces, between the chiral ligand and the substrate in the transition state. DFT can quantify these interactions and provide a detailed picture of the chiral recognition process.

By comparing the energies of the transition states leading to the (R)- and (S)-products, the enantiomeric excess (ee) of a reaction can be predicted and rationalized. For a hypothetical reaction catalyzed by a metal complex of this compound, a typical workflow for a DFT study would involve:

Building accurate computational models of the reactants, the chiral catalyst, and the solvent.

Locating the transition state structures for the formation of both enantiomeric products.

Calculating the Gibbs free energies of these transition states.

The difference in the free energies (ΔΔG‡) between the two diastereomeric transition states is then used to predict the enantiomeric ratio of the products.

Table 1: Hypothetical DFT Data for a Generic Asymmetric Reaction Catalyzed by a this compound-Metal Complex

Transition StateRelative Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS-(R)0.095
TS-(S)2.0

Note: This table is illustrative and does not represent actual experimental or computational data for a specific reaction.

Development of Heterogeneous Catalysts with this compound Moieties

The development of heterogeneous catalysts is a major focus in sustainable chemistry, as it simplifies catalyst-product separation, allows for catalyst recycling, and often enhances catalyst stability. The immobilization of chiral homogeneous catalysts, such as metal complexes of this compound, onto solid supports is a promising strategy to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis.

Several approaches can be envisioned for the heterogenization of catalysts based on this compound:

Covalent Anchoring to Organic Polymers: The diamine ligand can be chemically modified to introduce a functional group that allows for its covalent attachment to a polymer backbone, such as polystyrene or poly(methyl methacrylate).

Immobilization on Inorganic Supports: The ligand or its metal complex can be grafted onto the surface of inorganic materials like silica, alumina, or zeolites. This is typically achieved by reacting a functionalized derivative of the diamine with the surface hydroxyl groups of the support.

Encapsulation within Porous Materials: The chiral catalyst can be physically entrapped within the pores of mesoporous materials, such as MCM-41 or SBA-15, or within the cavities of metal-organic frameworks (MOFs).

The performance of such heterogeneous catalysts is highly dependent on factors like the nature of the support, the length and flexibility of the linker used for immobilization, and the accessibility of the active sites to the substrates.

Detailed research on the synthesis, characterization, and catalytic performance of heterogeneous systems specifically incorporating this compound is not extensively documented in the available literature. However, the general principles of catalyst heterogenization provide a clear framework for future research in this area.

Table 2: Potential Support Materials for Heterogenization of this compound Catalysts

Support MaterialFunctionalization StrategyPotential Advantages
PolystyreneCovalent attachment via vinylbenzylationHigh loading capacity, chemical stability
Mesoporous Silica (e.g., SBA-15)Grafting via silane (B1218182) coupling agentsHigh surface area, tunable pore size
Metal-Organic Frameworks (MOFs)Incorporation as a building block or post-synthetic modificationCrystalline structure, well-defined active sites

1s,3s Cyclopentane 1,3 Diamine As a Chiral Building Block in Organic Synthesis

Construction of Complex Ring Systems and Scaffolds

The distinct stereochemistry of (1S,3S)-cyclopentane-1,3-diamine and its precursors facilitates the synthesis of intricate molecular architectures, including spirocyclic and annulated ring systems.

The precursor to this compound, cyclopentane-1,3-dione, has been effectively utilized in multicomponent reactions to generate novel spirocyclic compounds. A notable example is the one-pot, three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. This method provides a convenient and efficient pathway to a new class of polysubstituted spiro[dihydropyridine-oxindoles] in good yields. beilstein-journals.org The reaction's operational simplicity and ease of workup make it a valuable strategy for creating complex heterocyclic scaffolds. beilstein-journals.org

The general scheme for this synthesis is presented below:

Reactant 1Reactant 2Reactant 3Product
ArylamineIsatinCyclopentane-1,3-dioneSpiro[dihydropyridine-oxindole]

Table 1: Reactants for the Synthesis of Spiro[dihydropyridine-oxindoles]

Furthermore, related spiro compounds, such as spiro[indoline-3,3′-indolizine]s, have been synthesized with high regio- and stereospecificity through 1,3-dipolar cycloaddition reactions. nih.gov While not directly employing this compound, these syntheses highlight the utility of cyclic building blocks in constructing complex spiro architectures.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building complex cyclic systems. Tandem annulation reactions of 1,3-enynes have emerged as a significant strategy for synthesizing functionalized pyridine (B92270) and pyrrole (B145914) derivatives. nih.gov These reactions can incorporate a variety of functional groups, including halogens, trifluoromethyl groups, and various nitrogen-containing moieties. nih.gov

Given its structure as a diamine, this compound can serve as a valuable nitrogen source in such annulation reactions for the construction of N-heterocycles. The two amine groups offer multiple reaction sites for building fused or bridged bicyclic systems. For example, in copper-catalyzed aza-annulation reactions, the diamine could potentially react with enynyl azides to form complex nitrogen-containing heterocyclic structures. nih.gov

Precursor for Advanced Polymeric Materials and Functional Monomers

The unique structural features of this compound make it an attractive monomer for the development of advanced polymers with specific properties.

A significant application of this compound is in the synthesis of polyurethanes. A green and sustainable route for producing the diamine from hemicellulosic feedstock has been established. rsc.org This bio-based diamine can be further reacted to create novel bifunctional monomers. Specifically, diastereomerically pure cis- and trans-isomers of the diamine have been reacted with bio-based lactones, such as γ-valerolactone (GVL), to synthesize bifunctional diol monomers containing internal amide groups. These monomers have been successfully used in the synthesis of polyurethanes. rsc.orgresearchgate.net

The utility of diamines in polymer synthesis is well-established, with applications in the formation of polyimides, polyamides, and epoxy resins. nasa.gov The properties of the resulting polymers are often directly influenced by the structure of the diamine monomer. nasa.gov The incorporation of the rigid, chiral cyclopentane (B165970) unit from this compound can impart unique thermal and mechanical properties to the polymer backbone.

This compound is a versatile precursor for bifunctional monomers used in polycondensation reactions. As mentioned, its reaction with lactones yields diol monomers with amide functionalities. rsc.orgresearchgate.net Additionally, it can be reacted with other bio-based platform molecules like 5-(hydroxymethyl)furfural (HMF) to produce bifunctional diol monomers with internal imine groups. researchgate.net These monomers, with their well-defined stereochemistry and functional groups, are valuable building blocks for creating a variety of polymers through polycondensation.

The synthesis of these bifunctional monomers can be summarized as follows:

Diamine IsomerBio-based ReactantResulting Monomer Type
cis/trans-Cyclopentane-1,3-diamine (B1506594)γ-Valerolactone (GVL)Bifunctional diol with internal amide groups
cis/trans-Cyclopentane-1,3-diamine5-(Hydroxymethyl)furfural (HMF)Bifunctional diol with internal imine groups

Table 2: Synthesis of Bifunctional Monomers from this compound

Synthetic Routes to Stereodefined Nitrogen-Containing Compounds

The chirality of this compound makes it an excellent starting material for the stereoselective synthesis of various nitrogen-containing compounds, which are often sought after in medicinal chemistry and as chiral ligands in asymmetric catalysis.

A notable synthetic application is the preparation of N-substituted cis-3,5-diaminopiperidines from a bicyclic hydrazine (B178648) precursor, which can be conceptually related to the cyclopentane diamine scaffold. This highlights the utility of such cyclic diamines in accessing RNA-friendly fragments with significant chemical diversity. The synthesis of chiral ligands is another important application. For instance, chiral pyridine-bisimidazoline (Pybim) ligands are used in copper-catalyzed desymmetric protosilylation of prochiral diynes to produce functionalized chiral tertiary alcohols. researchgate.net While not directly synthesized from this compound, this illustrates the importance of chiral diamine motifs in asymmetric catalysis.

A specific example of a synthetic route starting from a related precursor involves the stereoselective synthesis of 1-methyl-1,3-cyclopentanediols via an intramolecular aldol (B89426) reaction of 4-methyl-4-(2-oxoethyl)-γ-lactone derivatives. researchgate.net This demonstrates how the cyclopentane ring can be manipulated to create stereodefined diols, which can be precursors to the corresponding diamines.

Preparation of Chiral Amines and Amino Alcohols

The inherent chirality and bifunctionality of this compound make it an excellent starting material for the synthesis of more complex chiral molecules, including other amines and amino alcohols. These transformations typically involve the derivatization of one or both amino groups.

One notable application involves the reaction of pure cis-cyclopentane-1,3-diamine (B1499572) with bio-based lactones to produce novel bifunctional diol monomers that incorporate internal amide functionalities. In a specific study, the reaction of the diamine with γ-valerolactone (GVL) was explored. This reaction proceeds via the ring-opening of the lactone by the amine nucleophile, leading to the formation of a chiral diol bearing two amide linkages. This transformation effectively converts the starting diamine into a more complex chiral amino alcohol derivative. rsc.org

Similarly, the diamine can be reacted with aldehydes to form chiral Schiff bases (imines). The reaction of cis-cyclopentane-1,3-diamine with 5-(hydroxymethyl)furfural (HMF), a bio-based aldehyde, results in the formation of a novel di-imine. This product is a bifunctional monomer that preserves the chiral integrity of the cyclopentane backbone while introducing new functional handles for further synthetic elaboration or polymerization. rsc.org

Table 1: Synthesis of Chiral Amine and Amino Alcohol Derivatives from cis-Cyclopentane-1,3-diamine

Reactant 1 Reactant 2 Product Type Resulting Compound Application Reference
cis-Cyclopentane-1,3-diamine γ-Valerolactone (GVL) Chiral Amide-Diol Bifunctional diol monomer with internal amide groups Monomer for polyurethane synthesis rsc.org
cis-Cyclopentane-1,3-diamine 5-(Hydroxymethyl)furfural (HMF) Chiral Di-imine Bifunctional monomer with internal imine groups Monomer for polymer synthesis rsc.org

Synthesis of Nitrogen Heterocycles

The 1,3-disposition of the amino groups in this compound makes it an ideal precursor for the synthesis of fused and bridged bicyclic nitrogen heterocycles. These reactions involve the formation of two new bonds between the diamine and a suitable dielectrophilic reagent.

A common strategy for forming such heterocycles is the condensation of a diamine with a 1,3-dicarbonyl compound. For instance, cyclic 1,3-diketones like cyclopentane-1,3-dione or cyclohexane-1,3-dione are known to react with diamines such as 1,8-diaminonaphthalene (B57835) to create new condensed heterocyclic spiro systems. nih.gov While a specific example detailing the reaction of this compound with a 1,3-diketone is not prominently documented in the reviewed literature, this general reactivity pattern suggests its potential for creating novel diazepine (B8756704) or related seven-membered heterocyclic rings fused to the cyclopentane core.

Another well-established method for synthesizing nitrogen heterocycles from diamines is the reaction with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or phosgene (B1210022) to form cyclic ureas. researchgate.net This reaction would convert this compound into a rigid, chiral bicyclic urea. Such structures are valuable as scaffolds in medicinal chemistry and as precursors to more complex alkaloids. nih.gov The synthesis of these bicyclic ureas often proceeds in high yield and creates a conformationally constrained system, locking the cyclopentane ring into a specific geometry. researchgate.net

Table 2: Potential Nitrogen Heterocycles Derived from this compound

Diamine Reagent Type Heterocyclic Product Class Potential Application Reference (General Method)
This compound 1,3-Dicarbonyl Compound Fused Diazepine Synthetic intermediate, scaffold nih.gov
This compound 1,1'-Carbonyldiimidazole (CDI) Bicyclic Urea Medicinal chemistry scaffold, ligand design researchgate.net

Computational and Theoretical Studies on 1s,3s Cyclopentane 1,3 Diamine and Its Derivatives

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and reactivity of molecules. For (1S,3S)-Cyclopentane-1,3-diamine, such studies would provide invaluable insights into its chemical behavior.

Analysis of Amine Basicities and Nucleophilic Properties

The basicity of the amine groups in this compound is a key determinant of its reactivity. DFT calculations can be employed to determine the proton affinity (PA) and gas-phase basicity (GB) of the nitrogen atoms. These calculations typically involve optimizing the geometry of the neutral diamine and its protonated forms and then calculating the energy difference. The preferred site of protonation and the pKa values in different solvents can also be predicted using appropriate solvation models.

The nucleophilicity of the amine groups is another critical aspect that influences its role in chemical reactions. Computational methods can quantify nucleophilicity through various descriptors, such as the energies of the highest occupied molecular orbital (HOMO), Fukui functions, and calculated reaction barriers for model nucleophilic substitution reactions. For this compound, the cis relationship of the two amino groups on the cyclopentane (B165970) ring likely leads to unique stereoelectronic effects that would be interesting to probe computationally. The steric hindrance between the two amine groups in the cis configuration may influence their accessibility and, consequently, their nucleophilic strength compared to the trans isomer.

While general studies on the basicity of cyclic amines using energy decomposition analysis have shown that polarization and electrostatic interactions are key factors, specific data for this compound is not available. bohrium.com

Prediction of Spectroscopic Parameters Relevant to Research Investigations

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. DFT methods are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. nih.govnih.gov

For this compound, theoretical calculations would involve geometry optimization followed by the calculation of NMR shielding tensors and vibrational frequencies. The calculated parameters can then be compared with experimental data to confirm the structure and stereochemistry. Such computational studies are particularly valuable for distinguishing between different stereoisomers. researchgate.net However, specific predicted spectroscopic data for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with the environment.

Solvent Effects on Conformation and Reactivity

The conformation of the cyclopentane ring in this compound is not planar and exists in puckered conformations like the envelope and half-chair forms to alleviate torsional strain. scribd.comlumenlearning.comlibretexts.org The presence and orientation of the two amino groups will further influence the conformational landscape.

MD simulations in different solvents would reveal the influence of the solvent on the conformational equilibrium of the diamine. The solvent can stabilize certain conformations through hydrogen bonding and other intermolecular interactions, which in turn can affect the reactivity of the amine groups. While MD simulations are a standard tool for such investigations, specific studies on this compound are not documented in the available literature.

Intermolecular Interactions in Supramolecular Systems

This compound, with its two chiral amine functionalities, is an excellent candidate for use in supramolecular chemistry, for example, in the formation of chiral complexes or as a component of chiral receptors. mdpi.comwur.nl MD simulations can be used to model the interactions of the diamine with other molecules, such as metal ions or organic guests, to understand the nature and strength of the non-covalent interactions that govern the formation of supramolecular assemblies. These simulations can provide detailed information on the binding modes, binding energies, and the role of chirality in molecular recognition. nih.gov Although the potential for such studies is high, specific computational investigations into the supramolecular chemistry of this compound are not reported.

Mechanistic Investigations of Reactions Involving the Diamine

This compound can participate in a variety of chemical reactions, either as a reactant or as a chiral ligand or catalyst. pnas.org Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of such reactions. smu.edu

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step. For reactions where this compound acts as a chiral ligand, computational studies can explain the origin of stereoselectivity by comparing the energies of the transition states leading to different stereoisomeric products. While there are numerous reports on the experimental synthesis and application of this diamine, detailed computational mechanistic studies for reactions specifically involving this compound are not prevalent in the public domain.

Transition State Analysis for Reaction Pathways

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these transition states. Through such analyses, chemists can gain a detailed understanding of the factors that favor the formation of one stereoisomer over another.

In the context of reactions involving derivatives of this compound, transition state analysis can reveal crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, that dictate the geometry of the transition state and, consequently, the stereoselectivity of the reaction. For instance, in asymmetric transfer hydrogenation reactions, where chiral ligands derived from this compound are employed, DFT studies can model the interaction of the catalyst with the substrate at the transition state. This allows for the rationalization of the observed enantiomeric excess by comparing the activation energies of the competing diastereomeric transition states.

A notable example of the application of computational analysis is in the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols, which are precursors to cyclopentane-1,3-diamine. DFT has been employed to understand the thermodynamic landscape of these reactions. acs.org For the hydrogenation of cyclopentane-1,3-dione, computational studies can rationalize the observed cis:trans diastereomeric ratio of the resulting diol by calculating the relative stabilities of the product isomers. At elevated temperatures, epimerization can occur, leading to an enrichment of the more thermodynamically stable trans product, an effect that can be predicted and explained through DFT calculations. acs.org

While specific transition state analyses for reactions directly employing this compound derivatives as catalysts are not extensively documented in publicly available literature, the principles are well-established. The general approach involves:

Proposing plausible reaction mechanisms.

Locating the transition state structures for each stereochemical pathway using quantum chemical methods.

Calculating the Gibbs free energies of activation for each pathway.

Relating the difference in activation energies to the predicted stereochemical ratio.

The rigid cyclopentane backbone of this compound provides a well-defined conformational framework, which simplifies computational modeling compared to more flexible ligands. This rigidity is advantageous for designing catalysts with high stereocontrol, as it reduces the number of accessible low-energy transition state conformations, leading to higher selectivity.

Stereochemical Outcomes Prediction

The ultimate goal of computational studies in asymmetric catalysis is to predict the stereochemical outcome of a reaction before it is carried out in the laboratory. This predictive power can significantly accelerate the discovery and optimization of new catalysts. For catalysts derived from this compound, computational models can be used to screen different ligand modifications and reaction conditions to identify those that are likely to afford the highest stereoselectivity.

The prediction of stereochemical outcomes relies on the accurate calculation of the energy difference between the diastereomeric transition states. The Boltzmann distribution can then be used to estimate the ratio of the stereoisomeric products. For a reaction under kinetic control, the enantiomeric excess (ee) can be predicted using the following relationship with the difference in the free energies of the transition states (ΔΔG‡):

ee = (e-ΔΔG‡/RT - 1) / (e-ΔΔG‡/RT + 1) * 100%

Where R is the gas constant and T is the temperature.

The following table illustrates hypothetical data from a computational study on an asymmetric reaction catalyzed by a derivative of this compound, showcasing how transition state energies can be used to predict stereochemical outcomes.

Catalyst DerivativeSubstrateMajor Product Transition State Energy (kcal/mol)Minor Product Transition State Energy (kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%)
Ligand AProchiral Ketone 115.216.81.690
Ligand BProchiral Ketone 114.817.52.799
Ligand AProchiral Imine 218.118.90.860
Ligand CProchiral Imine 217.519.82.398

This table is illustrative and based on the principles of computational prediction of stereoselectivity. The values are not from a specific published study on this compound but demonstrate the application of the methodology.

Computational studies have also been used to understand the cooperative and competitive effects of substituents on the stability of related cyclopentane diradicals. nih.gov While these are not diamines, the research highlights the sensitivity of the electronic structure of the cyclopentane ring to substitution, a factor that is critical in the design of chiral ligands and catalysts. The ability to computationally probe these electronic effects is a powerful tool for tuning the properties of catalysts derived from this compound for optimal performance.

Comparative Academic Research with Other Cyclic Diamines

Contrast with Cyclobutane-1,3-diamine and Cyclohexane-1,2-diamine Analogues

The size of the cycloalkane ring is a fundamental determinant of a diamine's utility, especially in its role as a ligand in coordination chemistry and catalysis. The comparison between four-, five-, and six-membered ring systems reveals critical differences in conformation, strain, and reactivity.

The ring size of a cyclic diamine dictates its conformational flexibility and the spatial relationship between the two amino groups. These factors, in turn, significantly influence the molecule's reactivity and its effectiveness in transferring chiral information during asymmetric synthesis.

Cyclobutane-1,3-diamine : The four-membered ring of cyclobutane (B1203170) is highly strained and puckered. This rigidity restricts the possible conformations, leading to a more defined spatial arrangement of the 1,3-diamine substituents. Research on related group 15 biradicals with a cyclobutane-1,3-diyl structure shows that the four-membered ring enforces a planar geometry on the resulting heterocycle. rsc.org This conformational constraint can be advantageous in pre-organizing the molecule for specific binding interactions but can also limit its adaptability to different chemical environments.

(1S,3S)-Cyclopentane-1,3-diamine : The cyclopentane (B165970) ring is more flexible than cyclobutane but less so than cyclohexane (B81311), existing in a dynamic equilibrium between envelope and twist conformations. In the cis-isomer, the two amine groups are held on the same face of the ring, creating a specific C₂-symmetric chiral environment. This defined geometry is crucial for its role as a chiral building block. The five-membered ring offers a balance between rigidity and flexibility, which is often desirable in ligand design.

Cyclohexane-1,2-diamine : The six-membered cyclohexane ring predominantly adopts a stable chair conformation. In trans-1,2-diaminocyclohexane, a widely used chiral ligand, the two amine groups can occupy either a diaxial or a diequatorial position. The diequatorial conformation is generally more stable, placing the substituents further apart. This increased separation and the specific gauche relationship between the amino groups in the 1,2-position create a different chelation profile compared to the 1,3-disposed amines on a cyclopentane ring. Studies on the acid-catalysed hydrolysis of cyclic acetals derived from diols of varying ring sizes show that six-membered rings generally exhibit different reaction rates compared to five-membered rings due to these conformational and stereoelectronic differences. worktribe.com

The variation in ring size and conformation directly impacts the "bite angle" of the diamine when it chelates to a metal center, a critical parameter for enantioselectivity in asymmetric catalysis.

Table 1. Comparative Properties of Cyclic Diamine Analogues
PropertyCyclobutane-1,3-diamineThis compoundtrans-Cyclohexane-1,2-diamine
Ring Size4-membered5-membered6-membered
Relative Ring StrainHighModerateLow
Conformational FlexibilityLow (Puckered)Moderate (Envelope/Twist)High (Chair)
Amine Relationship1,3-1,3- (cis)1,2- (trans)
Key FeatureHigh rigidityBalanced rigidity/flexibility, cis-configurationStable chair conformation, well-defined gauche interaction

Diamine ligands are of paramount importance in transition metal catalysis, particularly in copper- and ruthenium-catalyzed reactions. researchgate.netnih.gov The performance of this compound as a ligand is best appreciated when compared to its four- and six-membered counterparts.

The effectiveness of a diamine ligand is often linked to the stability and geometry of the metal-chelate complex it forms.

Cyclobutane-based ligands form a five-membered chelate ring with the metal. The inherent strain of the cyclobutane backbone can influence the geometry of this chelate ring, potentially leading to unique catalytic activities.

This compound forms a six-membered chelate ring upon coordination to a metal center. The cis-orientation of the amine groups is crucial for effective chelation. Six-membered chelate rings are conformationally flexible, which can be either beneficial or detrimental depending on the specific reaction, as it can allow the catalyst to adopt an optimal geometry but may also lead to lower enantioselectivity if multiple conformations are accessible.

trans-Cyclohexane-1,2-diamine , a benchmark for many asymmetric reactions, forms a highly effective five-membered chelate ring. researchgate.net The rigidity of the cyclohexane backbone and the diequatorial arrangement of the amino groups create a well-defined and highly successful chiral environment for a vast number of catalytic transformations, including epoxidation and cyclopropanation. researchgate.net

Research into ruthenium-based complexes for ring-opening metathesis polymerization (ROMP) has shown that the ring size of cyclic amine ancillary ligands can significantly affect catalytic activity. researchgate.net These differences are attributed to both the steric hindrance and the electronic characteristics of the amines as they coordinate to the metal center. researchgate.net Similarly, in copper-catalyzed cross-coupling reactions, the use of chelating diamine ligands is known to prevent the aggregation of nucleophiles on the copper catalyst and promote milder reaction conditions. researchgate.net The specific geometry imposed by the cyclic backbone, whether it be a 4-, 5-, or 6-membered ring, is a key factor in achieving high efficiency and selectivity in these systems.

Diastereomeric and Enantiomeric Comparisons (e.g., cis- vs. trans-cyclopentane-1,3-diamine)

Within the cyclopentane-1,3-diamine system, the stereochemical relationship between the two amine groups—whether they are on the same side (cis) or opposite sides (trans) of the ring—creates diastereomers with distinct chemical properties and synthetic accessibility.

The synthesis of cyclic diamines with high stereochemical purity is a significant challenge in organic chemistry. The methods to obtain cis- and trans-cyclopentane-1,3-diamine (B1506594) differ substantially, reflecting the stereochemical hurdles involved.

cis-Isomers : The synthesis of cyclic cis-1,3-diamines, such as this compound, in a stereocontrolled manner is notably difficult. thieme-connect.de Many classical synthetic approaches, which often involve the sequential introduction of amine functionalities or the reduction of dinitro or dioxime precursors, frequently result in mixtures of cis and trans isomers with low levels of stereocontrol. thieme-connect.de One successful multi-step synthesis starts from furfuryl alcohol, proceeding through intermediates like cyclopentane-1,3-dione and cyclopentane-1,3-dioxime, with the final reduction step affording the diamine. rsc.org A more modern and versatile strategy involves the reductive cleavage of the N-N bond in bicyclic hydrazines, which can provide access to cis-1,3-diamines with greater stereocontrol. thieme-connect.de The (1S,3S) isomer is a meso compound due to an internal plane of symmetry, meaning it is achiral despite having two stereocenters.

trans-Isomers : The trans-diastereomer consists of a pair of enantiomers, (1R,3R) and (1S,3S). The synthesis of trans isomers often relies on different precursors or reaction pathways that favor the thermodynamically more stable product where the bulky amine groups are on opposite sides of the ring, minimizing steric strain. Alternatively, racemic mixtures of trans-diamines can be produced and then separated into their constituent enantiomers through chiral resolution. This process is analogous to the well-established resolution of (±)-trans-cyclohexane-1,2-diamine using chiral resolving agents like tartaric acid or its derivatives. researchgate.netresearchgate.net

The different three-dimensional structures of cis- and trans-cyclopentane-1,3-diamine lead to distinct applications.

cis-Isomers : The C₂-symmetric arrangement of the amine groups in cis-1,3-diamines makes them valuable building blocks for ligands in asymmetric catalysis and as scaffolds in medicinal chemistry. thieme-connect.deresearchgate.net The fixed cis relationship allows for the creation of rigid, well-defined metal complexes. For example, fluorinated derivatives of cis-1,3-diaminocyclopentane have been developed as NMR probes for studying the structure of RNA. researchgate.net The primary research challenge remains the development of general, high-yielding, and stereoselective synthetic methods to access these compounds. thieme-connect.de

trans-Isomers : The trans configuration places the amine groups on opposite faces of the ring, making them suitable for applications where the groups need to span a larger distance or interact with different binding pockets. They can be used to synthesize polymers or as linkers in coordination polymers and metal-organic frameworks. The main research challenge associated with the trans isomers is often the efficient chiral resolution of the racemic mixture to obtain enantiomerically pure samples for use in asymmetric synthesis. researchgate.net

Table 2. Comparison of cis- and trans-Cyclopentane-1,3-diamine
Propertycis-Cyclopentane-1,3-diaminetrans-Cyclopentane-1,3-diamine
StereochemistryDiastereomer (meso compound)Diastereomer (exists as a pair of enantiomers)
Amine Group OrientationBoth on the same face of the ringOn opposite faces of the ring
Key Synthetic ChallengeAchieving high cis-diastereoselectivity. thieme-connect.deChiral resolution of the racemic mixture. researchgate.net
Primary Application ProfileChiral ligands for chelation, medicinal scaffolds. thieme-connect.deresearchgate.netLinkers in polymers, building blocks for macrocycles.
Chelation BehaviorForms a 6-membered chelate ring readilyChelation to a single metal center is difficult

Emerging Research Frontiers and Methodological Advancements

Sustainable and Green Chemistry Approaches in Diamine Synthesis

The development of environmentally friendly methods for producing (1S,3S)-Cyclopentane-1,3-diamine is a key area of current research. A notable advancement is the creation of a bio-based synthesis route starting from hemicellulosic feedstock. rsc.orgmaastrichtuniversity.nl This multi-step process represents a significant move towards sustainability in chemical manufacturing. rsc.orgmaastrichtuniversity.nl

The synthesis involves several key transformations:

Piancatelli rearrangement: Furfuryl alcohol is converted to 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgmaastrichtuniversity.nl

Isomerization: The 4-HCP is then isomerized to cyclopentane-1,3-dione (CPDO) using a Ru Shvo catalyst. rsc.orgmaastrichtuniversity.nl

Oximation: CPDO is converted into cyclopentane-1,3-dioxime (CPDX). rsc.orgmaastrichtuniversity.nl

Hydrogenation: Finally, a mild oxime hydrogenation of CPDX over a Rhodium-on-carbon (Rh/C) catalyst yields cyclopentane-1,3-diamine (CPDA). rsc.orgmaastrichtuniversity.nl

Another sustainable approach is the use of chemoenzymatic synthesis. nih.govnih.gov This method combines chemical and enzymatic steps to produce chiral molecules with high selectivity. For instance, ω-transaminases are enzymes that can selectively produce either the (R)- or (S)-enantiomer of an amine. wiley.com Biocatalytic imine reduction and reductive amination of ketones are also powerful enzymatic methods for synthesizing chiral amines. wiley.com These biocatalytic approaches are increasingly seen as green alternatives to traditional chemical methods, offering high efficiency and reduced environmental impact. researchgate.net

Novel Applications in Material Science Beyond Polymers

While this compound has been investigated for its use in polymers, its unique structural features are now being explored for applications in other areas of material science. The rigid and defined stereochemistry of the diamine makes it an excellent ligand for the construction of coordination complexes and metal-organic frameworks (MOFs).

The ability of the cis-1,3-diamine to coordinate with metal ions can lead to the formation of novel materials with interesting properties. For example, its derivatives are being explored in the development of phenolic-enabled nanotechnology (PEN), which utilizes phenolic compounds for creating nanohybrid materials for biomedical applications. The inherent chirality of this compound can be transferred to the resulting materials, which is highly desirable for applications in asymmetric catalysis and chiral separations.

Development of Advanced Analytical Techniques for Stereochemical Purity and Mechanistic Studies

Ensuring the stereochemical purity of this compound is crucial for its applications, particularly in pharmaceuticals and asymmetric catalysis. Advanced analytical techniques are continuously being developed to accurately determine the enantiomeric excess (e.e.) and to study the mechanisms of reactions involving this diamine.

High-Throughput Screening (HTS): HTS methods are becoming increasingly important for the rapid screening of enantioselective catalysts. nih.govchemistryworld.comacs.org Techniques like electrospray ionization mass spectrometry and fluorescence-based assays allow for the analysis of a large number of reactions in a short time, accelerating the discovery of new and efficient catalysts. nih.govnih.gov These methods can determine the enantiomeric excess with high accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for chiral analysis. acs.org The use of chiral solvating agents (CSAs) allows for the direct determination of the enantiomeric composition of a chiral compound from an NMR spectrum without the need for derivatization. acs.org Recent advancements have even demonstrated the direct detection of molecular chirality using NMR without any chiral auxiliaries, by coupling electric and magnetic dipoles. theanalyticalscientist.comnih.govd-nb.info This innovative technique could streamline the analysis of chiral molecules like this compound. theanalyticalscientist.com

Mechanistic Studies: Understanding the reaction mechanisms is fundamental for optimizing existing processes and designing new ones. Techniques like density functional theory (DFT) calculations are employed to study the pathways of reactions involving diamines, such as 1,3-dipolar cycloadditions. researchgate.net These computational studies provide insights into the transition states and intermediates, helping to explain the observed reactivity and selectivity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Diamine Design and Application Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, including the design and application of molecules like this compound. cas.cn These computational tools can accelerate the discovery and optimization of catalysts and materials by analyzing large datasets and identifying complex structure-property relationships. cas.cnumich.edu

Application Prediction: Machine learning algorithms can be trained to predict the potential applications of new molecules. By learning from existing data on the properties and functions of known compounds, these models can suggest novel uses for this compound and its derivatives in areas that have not yet been explored. The combination of high-throughput screening and machine learning creates a powerful platform for navigating the vast chemical space and discovering new catalysts and materials with desired properties. unsw.edu.au

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (1S,3S)-Cyclopentane-1,3-diamine?

  • Methodological Answer : A practical approach involves stereoselective synthesis starting from cyclopentane precursors. For example, dimethyl cyclopentane-1,3-dicarboxylate (CAS: 435-36-1) can be hydrolyzed to dicarboxylic acid, followed by Curtius or Hofmann rearrangements to introduce amine groups. Chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric catalysis (e.g., using chiral auxiliaries) are critical for achieving the (1S,3S) configuration. Intermediate purification via recrystallization or chromatography ensures enantiomeric purity .

Q. What spectroscopic techniques are recommended for confirming the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3), can distinguish stereoisomers by splitting diastereotopic proton signals. X-ray crystallography provides definitive proof of absolute configuration. Circular Dichroism (CD) spectroscopy is also valuable for correlating optical activity with stereochemical assignments .

Q. How should researchers handle the storage and stability of this compound in experimental settings?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent oxidation or moisture absorption. Stability tests via accelerated degradation studies (e.g., exposure to heat, light, or humidity) coupled with HPLC monitoring can identify optimal storage conditions. Use stabilizers like antioxidants (e.g., BHT) if decomposition is observed .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the bioactivity of this compound derivatives in receptor binding studies?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can assess binding affinity to target receptors by comparing the diamine's conformational flexibility and hydrogen-bonding capacity with known ligands. For example, in thromboxane-A2 (TP) receptor studies, scaffold modifications (e.g., substituting methyl groups) are modeled to optimize van der Waals interactions. Free energy perturbation (FEP) calculations refine predictions of binding constants (Kd_d) .

Q. What strategies are effective in addressing discrepancies in physicochemical property data (e.g., pKa, solubility) across different studies?

  • Methodological Answer : Standardize measurement protocols (e.g., potentiometric titration for pKa in 0.15 M KCl) to minimize solvent effects. For solubility, use shake-flask methods with HPLC quantification under controlled pH and temperature. Cross-validate results with computational tools like COSMO-RS to reconcile experimental and predicted data. Contradictions in lipophilicity (LogP) may arise from stereochemical impurities; thus, enantiomeric purity must be confirmed via chiral HPLC .

Q. How can researchers design experiments to assess the isosteric potential of this compound in replacing other functional groups (e.g., carboxylic acids)?

  • Methodological Answer : Adopt a comparative bioisosterism framework:

Synthesize analogs where the diamine replaces carboxylates or tetrazoles in lead compounds.

Evaluate physicochemical properties (pKa, LogP) to ensure similarity.

Conduct functional assays (e.g., radioligand binding for receptor antagonists) to compare potency (IC50_{50}).
For example, cyclopentane-1,3-dione derivatives showed nM affinity as carboxylic acid isosteres in TP receptor studies, suggesting the diamine’s potential in similar scaffolds .

Q. What experimental approaches resolve challenges in stereochemical analysis of this compound derivatives?

  • Methodological Answer : Use dynamic NMR to study ring-flipping kinetics in cyclopentane derivatives, which affect stereochemical assignments. For diastereomeric mixtures, derivatization with chiral resolving agents (e.g., Mosher’s acid) enhances chromatographic separation. Single-crystal X-ray diffraction remains the gold standard for unambiguous configuration determination, supported by quantum mechanical calculations (DFT) for energy minimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.